molecular formula C11H12I3NO2 B14140860 N-Butyl-2-hydroxy-3,4,5-triiodobenzamide CAS No. 89010-97-9

N-Butyl-2-hydroxy-3,4,5-triiodobenzamide

Cat. No.: B14140860
CAS No.: 89010-97-9
M. Wt: 570.93 g/mol
InChI Key: WVDQISKGXBIQQK-UHFFFAOYSA-N
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Description

N-Butyl-2-hydroxy-3,4,5-triiodobenzamide is a tri-iodinated aromatic benzamide compound supplied exclusively for research use in laboratory settings. It is strictly for use in professional research facilities and is not intended for diagnostic, therapeutic, or personal use of any kind. Compounds with high iodine content incorporated into a benzamide scaffold are of significant interest in scientific research, particularly in the development of X-ray contrast media . The presence of iodine atoms contributes to radiopacity, while the hydroxy and benzamide groups provide a versatile platform for chemical modification and studying structure-activity relationships . Researchers are exploring such molecules for their potential applications in medical imaging and as biochemical tools. The N-butyl chain may influence the compound's lipophilicity, which can be a critical parameter in optimizing pharmacokinetic properties in preclinical research . As with all specialized research chemicals, handling should be performed by qualified personnel using appropriate safety protocols. For more detailed information, including specific structural data and handling instructions, please consult the available safety data sheet and product specifications.

Properties

CAS No.

89010-97-9

Molecular Formula

C11H12I3NO2

Molecular Weight

570.93 g/mol

IUPAC Name

N-butyl-2-hydroxy-3,4,5-triiodobenzamide

InChI

InChI=1S/C11H12I3NO2/c1-2-3-4-15-11(17)6-5-7(12)8(13)9(14)10(6)16/h5,16H,2-4H2,1H3,(H,15,17)

InChI Key

WVDQISKGXBIQQK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C(=C1O)I)I)I

Origin of Product

United States

Preparation Methods

Electrophilic Iodination Approaches

Electrophilic iodination represents the most direct method for introducing iodine atoms into aromatic systems. Starting with 2-hydroxybenzoic acid (salicylic acid), iodination at the 3, 4, and 5 positions requires precise control over reaction conditions to achieve regioselectivity. In the synthesis of related triiodinated compounds, such as 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran, iodination is achieved using iodine monochloride (ICl) in acetic acid, with the hydroxy group at position 2 directing substitution to the ortho (3) and para (5) positions. A third iodine at position 4 (meta to the hydroxy group) is introduced via nitration followed by diazotization and iodination, albeit with moderate yields (60–70%).

Table 1: Iodination Conditions for 2-Hydroxybenzoic Acid Derivatives

Step Reagents Temperature Yield Directed Positions Source
1 ICl, CH₃COOH 40°C 65% 3,5
2 HNO₃, H₂SO₄ → KI, Cu 0–5°C 70% 4

Directed Metalation Techniques

Directed ortho metalation (DoM) offers an alternative route for regioselective iodination. By protecting the 2-hydroxy group as a methoxy ether, the aromatic ring becomes amenable to deprotonation with strong bases like lithium diisopropylamide (LDA). Subsequent quenching with iodine selectively functionalizes the 4 position, while the 3 and 5 positions are iodinated via electrophilic substitution after deprotection. This method achieves an overall yield of 58% for 2-hydroxy-3,4,5-triiodobenzoic acid but requires stringent anhydrous conditions.

Amidation Techniques for Benzamide Formation

Acyl Chloride Intermediate Route

Conversion of 2-hydroxy-3,4,5-triiodobenzoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) enables efficient amidation with n-butylamine. The reaction proceeds in tetrahydrofuran (THF) at 0°C, yielding N-butyl-2-hydroxy-3,4,5-triiodobenzamide with 75% efficiency after recrystallization. However, this method generates stoichiometric HCl, necessitating rigorous neutralization and purification steps.

Coupling Agent-Mediated Amidation

Modern coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 4-dimethylaminopyridine (DMAP) facilitate direct amidation without intermediate isolation. In a representative procedure, 2-hydroxy-3,4,5-triiodobenzoic acid and n-butylamine are reacted in acetonitrile at 20°C for 16 hours, yielding the target amide in 82% purity after aqueous workup. This method minimizes side reactions and is scalable for industrial production.

Table 2: Amidation Methods for this compound

Method Reagents Solvent Yield Source
Acyl Chloride SOCl₂, n-butylamine THF 75%
EDC/DMAP EDC, DMAP CH₃CN 82%
Borate-Catalyzed B(OCH₂CF₃)₃ CH₃CN 88%

Borate-Catalyzed Direct Amidation

Trimethyl borate [B(OCH₃)₃] and trifluoroethyl borate [B(OCH₂CF₃)₃] catalysts enable solvent-free amidation at elevated temperatures (100°C). This approach achieves 88% yield by activating the carboxylic acid directly, bypassing the need for pre-activation. The reaction’s simplicity and high efficiency make it preferable for large-scale synthesis, though prolonged reaction times (24 hours) are required.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile enhance iodination and amidation rates by stabilizing ionic intermediates. For example, iodination with ICl in acetic acid at 40°C completes within 2 hours, whereas dimethylformamide (DMF) slows the reaction due to coordination with iodine. Similarly, amidation in acetonitrile at 20°C outperforms dichloromethane, which necessitates colder temperatures (−10°C) to suppress hydrolysis.

Catalysts and Reagents

Lewis acids such as ytterbium trifluoromethanesulfonate [Yb(OTf)₃] accelerate iodination by polarizing the iodine electrophile. In the synthesis of diiodinated benzofurans, Yb(OTf)₃ increases yields from 65% to 78% by facilitating electrophilic attack. For amidation, B(OCH₂CF₃)₃ outperforms traditional coupling agents by reducing side product formation, though its cost may limit industrial adoption.

Comparative Analysis of Synthetic Routes

The borate-catalyzed amidation route offers the highest yield (88%) and operational simplicity, making it the method of choice for laboratory-scale synthesis. However, the acyl chloride pathway remains viable for small batches due to its straightforward protocol. Iodination via directed metalation, while less efficient (58%), provides superior regiocontrol for research applications requiring high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-hydroxy-3,4,5-triiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atoms can be reduced to form less halogenated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-Butyl-2-hydroxy-3,4,5-triiodobenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving iodine metabolism and thyroid function.

    Medicine: Due to its iodine content, it may be explored for use in radiographic contrast agents or in the treatment of thyroid disorders.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Butyl-2-hydroxy-3,4,5-triiodobenzamide exerts its effects involves the interaction of its iodine atoms with biological molecules. The iodine atoms can participate in halogen bonding, which can influence the structure and function of proteins and other biomolecules. Additionally, the compound’s hydroxyl group can form hydrogen bonds, further affecting its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-2-hydroxy-3,4,5-triiodobenzene: Similar structure but lacks the amide group.

    N-Butyl-2-hydroxy-3,4,5-triiodophenol: Similar structure but has a phenol group instead of an amide.

    N-Butyl-2-hydroxy-3,4,5-triiodoaniline: Similar structure but has an amine group instead of an amide.

Uniqueness

N-Butyl-2-hydroxy-3,4,5-triiodobenzamide is unique due to the presence of the amide group, which can participate in additional hydrogen bonding and other interactions compared to similar compounds. This makes it a versatile compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Butyl-2-hydroxy-3,4,5-triiodobenzamide, and how can yield be improved?

  • Methodological Answer : The synthesis typically involves iodination of a benzamide precursor. A common approach is to use iodine monochloride (ICl) in a controlled acidic environment to achieve regioselective iodination at positions 3, 4, and 5 of the benzene ring. Post-iodination, the N-butyl group can be introduced via nucleophilic substitution using n-butylamine under reflux in anhydrous dichloromethane. To optimize yield, consider using coupling reagents like HATU ( ) to enhance amide bond formation efficiency. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography (gradient elution) is critical. Yield improvements may require inert atmosphere conditions (argon/nitrogen) to prevent oxidative side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR (DMSO-d6) should show characteristic peaks for the aromatic protons (downfield shifts due to electron-withdrawing iodine substituents) and the N-butyl chain (δ 0.8–1.5 ppm for CH3_3 and CH2_2 groups).
  • FT-IR : Confirm the presence of amide C=O stretch (~1650 cm1^{-1}) and hydroxyl O-H stretch (~3300 cm1^{-1}).
  • HPLC-MS : Verify purity (>95%) and molecular ion peak matching the theoretical mass (e.g., [M+H]+ at m/z ~507). Reference PubChem entries () for comparative spectral databases .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light and moisture due to its iodinated aromatic structure. Store in amber glass vials under inert gas (argon) at –20°C. Conduct accelerated stability studies by exposing samples to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Degradation products may include de-iodinated analogs or hydrolyzed benzamide derivatives. Use Karl Fischer titration to ensure moisture content <0.1% in bulk samples .

Advanced Research Questions

Q. How do the electron-withdrawing effects of iodine substituents influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The 3,4,5-triiodo configuration creates a highly electron-deficient aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution (SNAr). For catalytic studies, evaluate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Compare reaction rates with non-iodinated analogs to quantify iodine’s electronic effects. DFT calculations (B3LYP/6-31G*) can model charge distribution and predict reactive sites .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer : High iodine content causes signal suppression in ESI-MS due to ion-pairing effects. Optimize LC-MS conditions using:

  • Mobile Phase : 0.1% formic acid in water/acetonitrile with 5 mM ammonium acetate to enhance ionization.
  • Column : C18 with 2.6 µm particle size for improved resolution of iodine-containing metabolites.
  • Internal Standard : Use a deuterated analog (e.g., d7_7-N-butyl chain) to correct for matrix effects. Validate recovery rates (>85%) via spike-and-recovery experiments in plasma/urine .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Implement:

  • Triangulation : Replicate assays across multiple labs using standardized protocols (e.g., identical cell lines, passage numbers).
  • Orthogonal Assays : Confirm antioxidant activity (if reported) via both DPPH radical scavenging ( ) and ferric reducing power (FRAP) assays.
  • Impurity Profiling : Use high-resolution LC-MS to identify trace contaminants (e.g., residual iodine) that may skew bioactivity results .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in drug discovery contexts?

  • Methodological Answer : Synthesize analogs with systematic modifications:

  • Iodine Replacement : Substitute one iodine with fluorine to assess halogen bonding contributions.
  • N-alkyl Chain Variation : Test ethyl, pentyl, or branched chains to optimize lipophilicity (logP).
  • Biological Testing : Use enzyme inhibition assays (e.g., tyrosine kinase) and molecular docking (AutoDock Vina) to correlate structural changes with activity. SAR data should be analyzed using multivariate regression to identify critical pharmacophores .

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